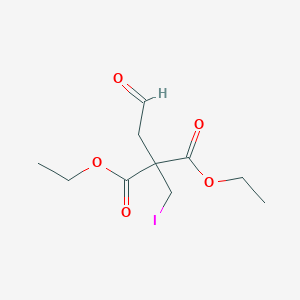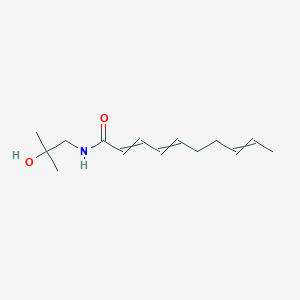![molecular formula C25H21F2NO5 B12519933 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with the molecular formula C25H21F2NO5 and a molecular weight of 453.43 g/mol . It is also known by its chemical name Fmoc-Tyr(CF2H)-OH . This compound is primarily used in peptide synthesis due to its unique structural properties.
Preparation Methods
The synthesis of 3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves several steps. The starting material is typically L-tyrosine, which undergoes a series of reactions to introduce the difluoromethoxy group and the fluorenylmethoxycarbonyl (Fmoc) protecting group . The reaction conditions often involve the use of reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions, and bases like triethylamine (TEA) for deprotection steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its incorporation into peptides and proteins. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group . Upon deprotection, the amino group is free to participate in further coupling reactions, facilitating the formation of peptide bonds . The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar compounds to 3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid include:
Fmoc-Tyr-OH: This compound lacks the difluoromethoxy group and is commonly used in peptide synthesis.
Fmoc-Phe-OH: Another Fmoc-protected amino acid used in peptide synthesis, differing in the side chain structure.
Fmoc-Trp-OH: This compound contains an indole side chain and is used in the synthesis of peptides with tryptophan residues.
The uniqueness of 3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid lies in its difluoromethoxy group, which can impart different chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C25H21F2NO5 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30) |
InChI Key |
FPFRRIPQOINVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


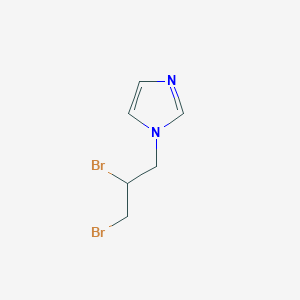
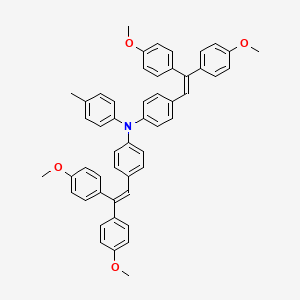
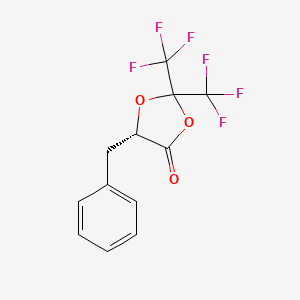

![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
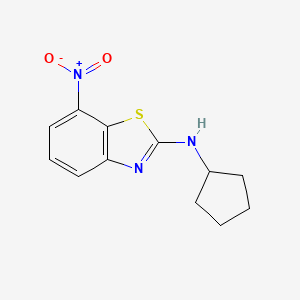
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
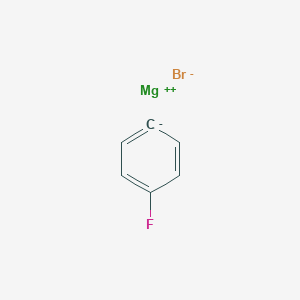
![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
